N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N-[2-(trifluoromethyl)phenyl]ethanediamide
Description
N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N-[2-(trifluoromethyl)phenyl]ethanediamide is a diamide derivative characterized by a central ethanediamide backbone with two distinct substituents:
- N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl): This group features a tertiary alcohol moiety attached to a cyclopropyl ring and a phenyl group, creating a sterically crowded environment. The cyclopropyl ring may enhance conformational rigidity, while the hydroxyl group could participate in hydrogen bonding.
- N-[2-(trifluoromethyl)phenyl]: A phenyl ring substituted with a trifluoromethyl (-CF₃) group at the ortho position. The electron-withdrawing -CF₃ group likely influences electronic properties and metabolic stability.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N'-[2-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O3/c21-20(22,23)15-8-4-5-9-16(15)25-18(27)17(26)24-12-19(28,14-10-11-14)13-6-2-1-3-7-13/h1-9,14,28H,10-12H2,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIQZPXVCNLFBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C(=O)NC2=CC=CC=C2C(F)(F)F)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N-[2-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.
Introduction of the hydroxy group: The hydroxy group can be introduced via hydroboration-oxidation of the cyclopropyl group.
Attachment of the phenylethyl group: This step involves the alkylation of the intermediate compound with a phenylethyl halide under basic conditions.
Formation of the oxalamide linkage: The final step involves the reaction of the intermediate with oxalyl chloride and the appropriate amine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N-[2-(trifluoromethyl)phenyl]ethanediamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.
Reduction: The oxalamide linkage can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an amine
Substitution: Formation of substituted derivatives
Scientific Research Applications
N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N-[2-(trifluoromethyl)phenyl]ethanediamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N-[2-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The cyclopropyl and trifluoromethyl groups contribute to its binding affinity and specificity, while the hydroxy and phenylethyl groups influence its reactivity and solubility.
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl vs. Halogen/Hydroxyl Groups : The -CF₃ group in the target compound enhances lipophilicity and metabolic stability compared to chlorine in 3-chloro-N-phenyl-phthalimide or hydroxyl groups in Eli Lilly’s compound .
- Cyclopropyl vs. Methyl : The cyclopropyl group in the target compound introduces steric hindrance and rigidity, contrasting with the methyl group in Eli Lilly’s compound, which may improve solubility .
Research Findings and Data Gaps
- : Highlights the importance of substituent purity in polymer precursors, a consideration applicable to the target compound’s synthesis .
- : Demonstrates chiral resolution techniques (e.g., Chiralpak® OD), which may be critical if the target compound’s hydroxyl group creates stereoisomers .
- Unanswered Questions: No data exists on the target compound’s solubility, stability, or biological activity. Further studies should prioritize these areas.
Biological Activity
N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N-[2-(trifluoromethyl)phenyl]ethanediamide is a compound of significant interest in pharmaceutical research, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
| Property | Value |
|---|---|
| Molecular Weight | 394.41 g/mol |
| Molecular Formula | C21H22F3N2O2 |
| CAS Number | 2034408-54-1 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzyme pathways involved in inflammatory processes and cellular signaling.
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes that play critical roles in inflammation and pain pathways.
- Receptor Modulation : It may also modulate receptor activity, particularly those related to neurotransmission and pain perception.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound exhibits favorable absorption characteristics, with a significant bioavailability profile when administered orally. Key pharmacokinetic parameters include:
- Absorption : Rapid absorption post-administration.
- Distribution : High volume of distribution indicating extensive tissue binding.
- Metabolism : Primarily hepatic metabolism with potential for active metabolites.
- Excretion : Renal excretion as unchanged drug and metabolites.
Anti-inflammatory Effects
Research has demonstrated that this compound exhibits anti-inflammatory properties in various animal models. For instance:
- In a study involving induced arthritis in rats, the compound significantly reduced paw swelling and joint inflammation compared to control groups, indicating its potential utility in treating inflammatory diseases.
Case Studies
-
Case Study 1: Arthritis Model
- Objective : To evaluate the anti-inflammatory effects in a rat model of arthritis.
- Findings : The treatment group showed a reduction in inflammatory markers (TNF-alpha, IL-6) and improved mobility scores compared to controls.
- : Suggests efficacy in managing inflammatory conditions.
-
Case Study 2: Pain Management
- Objective : Assess analgesic properties using a formalin test in mice.
- Findings : Mice treated with the compound exhibited significantly less pain response during both the acute and chronic phases of the test.
- : Indicates potential as an analgesic agent.
Safety and Toxicity
Toxicological evaluations have indicated that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its long-term effects and potential toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
